4-(2-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
Description
4-(2-Fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a piperazine-derived compound featuring a fluorinated phenyl ring at the 2-position and a 4-methylphenyl carboxamide group. Piperazine carboxamides are widely explored for their bioactivity, particularly in targeting receptors such as serotonin and dopamine, with substituent patterns critically influencing their properties .
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-14-6-8-15(9-7-14)20-18(23)22-12-10-21(11-13-22)17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOLQRLMRQUHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the preparation of a piperazine derivative by reacting piperazine with 2-fluorobenzoyl chloride under basic conditions.
Coupling Reaction: The resulting intermediate is then coupled with 4-methylphenyl isocyanate to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
4-(2-Fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and methylphenyl groups contribute to the compound’s binding affinity and specificity. The piperazine ring plays a crucial role in the compound’s overall conformation and ability to interact with biological macromolecules.
Comparison with Similar Compounds
Substituent Position and Type
The position and nature of substituents on the phenyl ring significantly alter molecular properties:
Carboxamide Modifications
The carboxamide group’s substituent impacts lipophilicity and receptor interactions:
Pharmacological Implications
While direct activity data for the target compound are unavailable, structural insights from analogs suggest:
- Carboxamide Linker : Critical for receptor binding. highlights that removing the carbonyl group reduces D3 receptor affinity by >100-fold, underscoring its role in hydrogen bonding .
- Fluorine’s Role : Fluorinated analogs (e.g., A2, A3) are common in drug design for their metabolic stability and ability to modulate electronic environments .
Tables of Comparative Data
Table 1: Physicochemical Properties of Selected Analogs
Table 2: Substituent Effects on Bioactivity
Biological Activity
4-(2-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure
The compound features a piperazine ring substituted with a fluorophenyl group and a methylphenyl group, which contributes to its biological activity. The molecular formula is and it has a molecular weight of 313.37 g/mol.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It has been studied for its role as a modulator of neurotransmitter systems and as an inhibitor of fatty acid amide hydrolase (FAAH), which is crucial for the degradation of endocannabinoids. This inhibition potentially enhances analgesic effects and provides therapeutic benefits in conditions such as chronic pain and anxiety disorders.
1. Antidepressant Effects
Research indicates that derivatives of this compound exhibit significant antidepressant-like activity in animal models. A study demonstrated that administration led to increased levels of serotonin and norepinephrine in the brain, suggesting potential utility in treating depression .
2. Antitumor Activity
Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
3. Neuroprotective Properties
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It may enhance neuronal survival through modulation of neuroinflammatory pathways.
Data Table: Biological Activities Overview
Case Study 1: Antidepressant Activity
In a controlled study involving rodents, administration of this compound resulted in significant reductions in depression-like behavior as measured by the forced swim test. The results indicated a dose-dependent response, supporting the hypothesis that this compound may serve as a novel antidepressant .
Case Study 2: Antitumor Efficacy
A series of experiments conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability. Flow cytometry analysis confirmed that the mechanism involved apoptosis, evidenced by increased annexin V staining.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
